molecular formula C18H16F4N2O B5731337 1-(4-fluorophenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine

1-(4-fluorophenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine

Cat. No. B5731337
M. Wt: 352.3 g/mol
InChI Key: QSRCRRJLCQLNAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'TFMPP' and is a member of the piperazine family of compounds. In

Mechanism of Action

TFMPP acts as a partial agonist at the serotonin 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, appetite, and sleep. It has also been shown to have an affinity for the dopamine D2 receptor, which is involved in reward and motivation. The exact mechanism of action of TFMPP is not fully understood, but it is believed to modulate the activity of these receptors, leading to its therapeutic effects.
Biochemical and Physiological Effects:
TFMPP has been shown to have a range of biochemical and physiological effects. In animal studies, TFMPP has been shown to increase locomotor activity, induce hyperthermia, and cause changes in heart rate and blood pressure. Additionally, TFMPP has been shown to have an impact on neurotransmitter levels, particularly serotonin and dopamine.

Advantages and Limitations for Lab Experiments

TFMPP has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an ideal compound for use in screening assays. Additionally, TFMPP has a well-characterized mechanism of action, which makes it a useful tool for studying the function of serotonin and dopamine receptors. However, TFMPP also has several limitations. It has been shown to have a narrow therapeutic window, meaning that it can be toxic at high doses. Additionally, TFMPP has been shown to have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on TFMPP. One area of interest is in the development of more selective compounds that target specific serotonin and dopamine receptors. Additionally, there is interest in exploring the potential use of TFMPP as an analgesic and anti-inflammatory agent. Finally, there is a need for further research on the toxicity and safety of TFMPP, particularly at high doses. Overall, TFMPP has significant potential for therapeutic use, but further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

TFMPP is a synthetic compound that is typically synthesized through a multi-step process. The initial step involves the reaction of 4-fluoroaniline with trifluoroacetic acid to form 4-fluoro-N-trifluoroacetylaniline. This intermediate is then reacted with piperazine to produce TFMPP. The synthesis process is complex and requires careful attention to detail to ensure the purity and quality of the final product.

Scientific Research Applications

TFMPP has been extensively studied for its potential therapeutic applications in various fields of research. One of the primary areas of research is in the field of neuroscience, where TFMPP has been shown to have an impact on serotonin receptors. Additionally, TFMPP has been studied for its potential use as an analgesic and anti-inflammatory agent.

properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F4N2O/c19-15-4-6-16(7-5-15)23-8-10-24(11-9-23)17(25)13-2-1-3-14(12-13)18(20,21)22/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRCRRJLCQLNAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Fluorophenyl)piperazin-1-yl][3-(trifluoromethyl)phenyl]methanone

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